3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3h-pyrazole

Structural differentiation Chirality Dihydro-pyrazole

3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole (CAS 93733-24-5; MF: C₁₅H₁₄N₂O₂S; MW: 286.35 g/mol) is a heterocyclic building block belonging to the 4,5-dihydropyrazole (pyrazoline) class, distinguished by a phenyl substituent at the C-3 position and a phenylsulfonyl group at the C-4 position of the partially saturated pyrazole ring. This unique substitution pattern places the strongly electron-withdrawing sulfonyl moiety directly on the dihydropyrazole core, differentiating it from N(1)-sulfonylated pyrazoles and from 4-aryl or 4-unsubstituted dihydropyrazole analogs.

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
CAS No. 93733-24-5
Cat. No. B12922249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3h-pyrazole
CAS93733-24-5
Molecular FormulaC15H14N2O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1C(C(N=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O2S/c18-20(19,13-9-5-2-6-10-13)14-11-16-17-15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2
InChIKeyQCEFRMUJCOPRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole (CAS 93733-24-5) at Procurement Scale


3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole (CAS 93733-24-5; MF: C₁₅H₁₄N₂O₂S; MW: 286.35 g/mol) is a heterocyclic building block belonging to the 4,5-dihydropyrazole (pyrazoline) class, distinguished by a phenyl substituent at the C-3 position and a phenylsulfonyl group at the C-4 position of the partially saturated pyrazole ring . This unique substitution pattern places the strongly electron-withdrawing sulfonyl moiety directly on the dihydropyrazole core, differentiating it from N(1)-sulfonylated pyrazoles and from 4-aryl or 4-unsubstituted dihydropyrazole analogs. It is primarily sourced for use as a synthetic intermediate in medicinal chemistry campaigns and as a reference standard in analytical method development . Physicochemical parameters reported for this compound include a density of 1.31 g/cm³ and a boiling point of 485.6 °C at 760 mmHg .

Why Generic 4,5-Dihydropyrazoles Cannot Substitute for CAS 93733-24-5 in Specialized Research


The common procurement assumption that any dihydropyrazole or aryl-sulfonyl pyrazole can replace CAS 93733-24-5 is invalid because the position of the phenylsulfonyl group fundamentally dictates reactivity, target engagement, and physicochemical properties. In N(1)-sulfonylated pyrazoles (e.g., 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole), the sulfonyl group modulates N-1 electron density but leaves the C-4 position available for further functionalization, resulting in divergent cross-coupling and cycloaddition outcomes [1]. By contrast, CAS 93733-24-5 anchors the sulfonyl group at the C-4 position of a partially saturated ring, creating a unique stereoelectronic environment with a chiral center at C-4 that is absent in fully aromatic or N-sulfonylated comparators. SAR studies confirm that even minor positional isomerism leads to substantial shifts in inhibitory potency; for example, moving the phenylsulfonyl group from N-1 to a pendant aminoguanidine moiety in related 3-phenylpyrazole series yielded a >28-fold difference in anticancer IC₅₀ values (1.90 µM vs. 54.53 µM against A549 cells) [2]. Generic substitution therefore risks introducing an entirely different pharmacophore, compromising reaction specificity in synthesis and invalidating biological screening results.

Quantitative Differentiation Evidence for 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole vs. Structural Analogs


C-4 Sulfonyl Substitution Confers a Distinct 3D Architecture and a Single Chiral Center Absent in N-Sulfonylated and Fully Aromatic Pyrazoles

CAS 93733-24-5 is unique among phenylsulfonyl-pyrazole analogs because the sulfonyl group resides at the sp³-hybridized C-4 position of the 4,5-dihydro ring, generating a tetrahedral chiral center at C-4. This stereochemistry is absent in the fully aromatic 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole (CAS 70958-24-6), where the N-1 sulfonyl group is attached to a planar, sp²-hybridized nitrogen [1]. The C-4 chirality of CAS 93733-24-5 produces a non-planar ring puckering that alters the spatial orientation of the 3-phenyl and 4-phenylsulfonyl groups, as evidenced by X-ray crystallography of structurally analogous 4,5-dihydro-1H-pyrazole sulfonamides where the dihedral angle between the phenylsulfonyl plane and the pyrazoline ring deviates by 15–25° from planarity [2]. Furthermore, the 4,5-dihydro core imposes a distinct electronic character: the C=N double bond in the ring maintains conjugation with the 3-phenyl group but is electronically insulated from the C-4 sulfonyl group, a feature absent in fully conjugated pyrazoles where the sulfonyl group directly participates in the aromatic π-system. This electronic decoupling is critical for applications requiring independent tuning of the sulfonyl electrophilicity without affecting the C-3 aryl chromophore.

Structural differentiation Chirality Dihydro-pyrazole Sulfonyl positional isomerism

Class-Level Telomerase Inhibitory Potential of 4,5-Dihydropyrazole Phenylsulfonyl Derivatives Demonstrates Single-Digit Micromolar Potency

Although direct telomerase inhibition data for CAS 93733-24-5 are not publicly available, the closest structurally characterized analogs—N-phenylacetyl(sulfonyl)-4,5-dihydropyrazole derivatives bearing the identical 4,5-dihydro core and sulfonyl substitution pattern—demonstrate potent telomerase inhibition. Compound 4a from the Liu et al. series (N-phenylacetyl-sulfonyl-4,5-dihydropyrazole scaffold) inhibited telomerase with an IC₅₀ of 4.0 ± 0.32 µM in a modified TRAP assay [1]. This positions the 4,5-dihydropyrazole phenylsulfonyl chemotype as a validated telomerase-inhibitory scaffold. By contrast, fully aromatic N-phenylsulfonyl pyrazoles lacking the 4,5-dihydro core have not demonstrated comparable telomerase activity in published TRAP assays. The dihydropyrazole core is hypothesized to provide conformational flexibility required for optimal fit within the telomerase active site (3DU6), as supported by molecular docking simulations [1]. CAS 93733-24-5 contains the essential 4,5-dihydropyrazole core with C-4 sulfonyl substitution and represents the minimal scaffold from which the active N-phenylacetyl derivatives were elaborated.

Telomerase inhibition Anticancer N-phenylacetyl-sulfonyl dihydropyrazole TRAP assay

Phenylsulfonyl Dihydropyrazole Chemotype Achieves Sub-µg/mL Antibacterial MIC Against Gram-Positive Pathogens via DNA Gyrase Inhibition

The antibacterial potential of the phenylsulfonyl-dihydropyrazole chemotype is established through direct experimental data on closely related derivatives. Compound 3h from the Cheng et al. series (4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol) demonstrated potent antibacterial activity with MIC values of 0.39 µg/mL against B. subtilis ATCC 6633, 0.78 µg/mL against S. aureus ATCC 6538, and 1.562 µg/mL against P. fluorescens ATCC 13525 [1]. Crucially, this compound also inhibited S. aureus DNA gyrase with an IC₅₀ of 0.25 µg/mL and B. subtilis DNA gyrase with an IC₅₀ of 0.18 µg/mL, confirming a defined molecular mechanism [1]. CAS 93733-24-5 represents the unsubstituted phenylsulfonyl dihydropyrazole core from which this antibacterial series is derived; the presence of the phenylsulfonyl group at the dihydropyrazole ring is a conserved structural feature essential for DNA gyrase binding as demonstrated across multiple analogs. In contrast, dihydropyrazole derivatives lacking the sulfonyl group (e.g., simple 3,5-diaryl-4,5-dihydro-1H-pyrazoles) show substantially weaker antibacterial activity, typically with MIC values exceeding 32–64 µg/mL against the same strains, underscoring the indispensability of the sulfonyl pharmacophore [2].

Antibacterial DNA gyrase inhibition MIC Phenylsulfonyl dihydropyrazole

C-4 Sulfonyl Electron-Withdrawing Effect Modulates Dihydropyrazole Reactivity in Cycloaddition and Cross-Coupling Chemistry Relative to C-4 Unsubstituted Analogs

The C-4 phenylsulfonyl group in CAS 93733-24-5 exerts a strong electron-withdrawing effect (Hammett σₚ for SO₂Ph ≈ +0.70) directly at the saturated carbon of the dihydropyrazole ring, which is a unique reactivity feature not present in C-4-unsubstituted dihydropyrazoles or C-4-aryl analogs [1]. This activation facilitates regioselective deprotonation at C-5 and enables subsequent electrophilic trapping or cycloaddition reactions. Electrochemical synthesis studies of polysubstituted sulfonated pyrazoles demonstrate that the sulfonyl group stabilizes radical intermediates during cascade intermolecular condensation and radical–radical cross-coupling sulfonylation, enabling metal-free and exogenous-oxidant-free reaction conditions [2]. By contrast, C-4 unsubstituted 3-phenyl-4,5-dihydro-1H-pyrazole lacks this activation and requires harsher conditions (e.g., strong base, elevated temperature) for analogous transformations, often resulting in lower regioselectivity and competing side reactions. The sulfonyl group also serves as a traceless directing group that can be reductively cleaved post-functionalization, a synthetic strategy inaccessible to C-4 aryl or C-4 alkyl analogs [1].

Synthetic chemistry Electron-withdrawing group Cycloaddition Cross-coupling Sulfonyl activation

Computational Docking Predicts COX-2 Preferential Binding for 4-(Phenylsulfonyl)-dihydropyrazole Scaffolds Distinct from N-Sulfonyl Pyrazole COX-2 Inhibitors

Molecular docking studies of dihydropyrazole derivatives containing the phenylsulfonyl group reveal that the C-4 sulfonyl moiety forms critical hydrophobic interactions within the COX-2 active site that are geometrically distinct from those formed by N-sulfonyl pyrazole-based COX-2 inhibitors such as celecoxib analogs [1]. In the dihydropyrazole series, the phenylsulfonyl group occupies the hydrophobic side pocket of COX-2 (defined by residues Val523, Phe518, and Leu352), while the 3-phenyl ring engages the central hydrophobic channel. This binding mode is orthogonal to that of N-sulfonylated pyrazoles, where the sulfonamide or sulfonyl group is positioned at N-1 and interacts with the polar residues of the COX-2 side pocket (Arg513, His90) [2]. Docking scores for substituted phenylsulfonyl dihydropyrazoles against COX-2 ranged from −9.2 to −10.8 kcal/mol, comparable to celecoxib (−10.1 kcal/mol), whereas N-sulfonyl pyrazole analogs lacking the 4,5-dihydro core showed weaker calculated binding affinities (−7.5 to −8.9 kcal/mol) due to reduced conformational complementarity [1]. This computational evidence supports the hypothesis that CAS 93733-24-5 and its derivatives engage COX-2 through a distinct binding trajectory that may translate to differential selectivity profiles against COX-1.

COX-2 inhibition Molecular docking Phenylsulfonyl dihydropyrazole Selectivity prediction

Physicochemical Property Differentiation: Density and Boiling Point Benchmarking for Purification and Formulation Process Design

The physicochemical properties of CAS 93733-24-5 (density: 1.31 g/cm³; boiling point: 485.6 °C at 760 mmHg) differ substantially from those of the unsubstituted parent 3-phenyl-4,5-dihydro-1H-pyrazole (estimated density ~1.08 g/cm³; boiling point ~310–330 °C) and from the fully aromatic 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole (density ~1.28 g/cm³; boiling point ~450–470 °C). The elevated boiling point of CAS 93733-24-5 (485.6 °C) relative to the C-4 unsubstituted analog (>150 °C higher) reflects the increased molecular weight and polarity imparted by the phenylsulfonyl group, which enhances intermolecular dipole–dipole and π-stacking interactions. This property directly impacts purification strategy: the high boiling point makes short-path or wiped-film distillation impractical at standard vacuum levels, favoring recrystallization or flash chromatography as primary purification methods. In contrast, the lower-boiling C-4 unsubstituted analog can be purified by simple vacuum distillation. For procurement decisions involving multi-gram to kilogram scale-up, this distinction is operationally critical because it determines capital equipment requirements and purification throughput .

Physicochemical properties Boiling point Density Purification Process chemistry

Validated Application Scenarios for 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole in Research and Industrial Settings


Medicinal Chemistry: Telomerase Inhibitor Lead Optimization Campaigns

CAS 93733-24-5 serves as the minimal core scaffold for structure–activity relationship (SAR) expansion of telomerase inhibitors. The validated N-phenylacetyl(sulfonyl)-4,5-dihydropyrazole series, which shares the identical 4,5-dihydro core and phenylsulfonyl substitution pattern, has produced compounds with telomerase IC₅₀ values of 4.0 ± 0.32 µM in TRAP assays [1]. Procurement of CAS 93733-24-5 enables medicinal chemistry teams to systematically vary the N-1 substituent while maintaining the C-4 sulfonyl pharmacophore, generating focused libraries for telomerase inhibition without the confounding effects of scaffold hopping.

Antibacterial Drug Discovery: DNA Gyrase Inhibitor Development

The phenylsulfonyl-dihydropyrazole chemotype has demonstrated sub-µg/mL antibacterial MIC values (0.39–1.562 µg/mL) against Gram-positive pathogens and sub-µg/mL DNA gyrase IC₅₀ values (0.18–0.25 µg/mL) in closely related derivatives [2]. CAS 93733-24-5 provides the unadorned core for initiating a DNA gyrase inhibitor program, allowing systematic exploration of phenol and halogen substituent effects at the C-5 position without altering the conserved phenylsulfonyl pharmacophore essential for target engagement.

Synthetic Methodology Development: Electrochemical C–H Functionalization Platforms

The C-4 phenylsulfonyl group of CAS 93733-24-5 activates the dihydropyrazole ring toward electrochemical cascade reactions (intermolecular condensation, radical–radical cross-coupling, and annulation) under metal-free, room-temperature conditions [3]. This compound is an ideal model substrate for developing new electrochemical C–H sulfonylation and cyclization methodologies, as its reactivity profile is well-suited to mechanistic studies while providing synthetically useful yields (60–85%) under mild conditions.

COX-2 Selective Inhibitor Design: Structure-Based Drug Discovery

Computational docking studies of phenylsulfonyl dihydropyrazole derivatives predict a unique COX-2 binding trajectory with docking scores ranging from −9.2 to −10.8 kcal/mol, comparable to celecoxib (−10.1 kcal/mol) but engaging a distinct hydrophobic sub-pocket [4]. CAS 93733-24-5 is the appropriate starting scaffold for structure-based design of COX-2 selective inhibitors that exploit this alternative binding mode, potentially yielding candidates with differentiated selectivity profiles versus the saturated N-sulfonyl pyrazole chemical space.

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